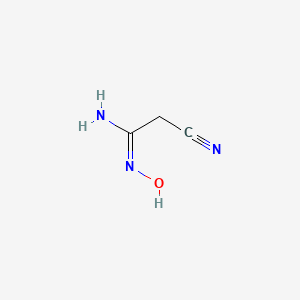

(E)-2-Cyano-N'-hydroxyethanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

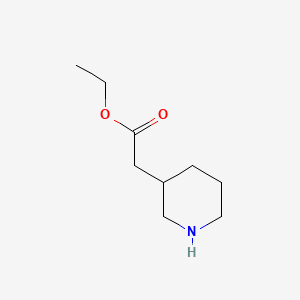

(E)-2-Cyano-N'-hydroxyethanimidamide, also known as ECNHEA, is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology. It is a synthetic compound that is used in a variety of laboratory experiments and has been found to have a number of beneficial properties. This article will provide an overview of ECNHEA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Cyanogenic Glycosides Research

Cyanogenic glycosides (CNglcs) are derived from amino acids and include α-hydroxynitriles (cyanohydrins), stabilized by glucosylation. These compounds, similar in structure to (E)-2-Cyano-N'-hydroxyethanimidamide, have roles in plant defense and plasticity. Research shows their concentration is higher in young plants and under nonoptimal growth conditions. They are being engineered into crops for pest control and removed for food safety due to their cyanogenic nature (Gleadow & Møller, 2014).

Synthesis of Hydroxycarbonsauren and Amino-Alkoholen

Research into the hydrolysis and hydrierung of (R)-Cyanhydrine, related to (E)-2-Cyano-N'-hydroxyethanimidamide, leads to the synthesis of α-Hydroxycarbonsauren and 1-Amino-2-alkoholen. These are produced with high optical purity and can be hydrolyzed without racemization to yield α-hydroxy carboxylic acids (Ziegler, Hörsch & Effenberger, 1990).

Role in Cyanide Detoxification in Arthropods

A study identifies an enzyme in arthropods, derived from bacteria, that detoxifies plant-produced cyanide. The enzyme, related to cyanogenic compounds like (E)-2-Cyano-N'-hydroxyethanimidamide, helps arthropods thrive on cyanogenic plants by converting HCN to β-cyanoalanine (Wybouw et al., 2014).

Analysis of Cyanobacterial Toxins

Cylindrospermopsin (CYN), a cyanobacterial toxin, has been studied for its reaction with hydroxyl radicals. Similar to (E)-2-Cyano-N'-hydroxyethanimidamide, CYN is a guanidinium sulfated toxin and its degradation pathways are significant for water detoxification technologies (Song et al., 2012).

Photocatalytic Research

Studies on photocatalytic reactions, involving compounds like (E)-2-Cyano-N'-hydroxyethanimidamide, reveal that hydroxyl radicals play a key role in inactivating microorganisms like E. coli and MS-2 phage. This research is pivotal for understanding the biocidal action of photocatalytic reactions (Cho et al., 2005).

Propiedades

IUPAC Name |

2-cyano-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(5)6-7/h7H,1H2,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFZGUWAYDEBHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Cyano-N'-hydroxyethanimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2695144.png)

![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)

![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)

![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)